molecular formula C19H38 B083114 7-Cyclohexyltridecane CAS No. 13151-92-3

7-Cyclohexyltridecane

Katalognummer B083114
CAS-Nummer: 13151-92-3
Molekulargewicht: 266.5 g/mol
InChI-Schlüssel: UVRPAYBHYYNXMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Cyclohexyltridecane is a hydrocarbon compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a colorless liquid that has a molecular formula of C20H40 and a molar mass of 280.53 g/mol. The unique chemical structure of 7-Cyclohexyltridecane has led to its use in various fields, including the pharmaceutical industry, materials science, and environmental science.

Wirkmechanismus

The mechanism of action of 7-Cyclohexyltridecane is not well understood, but it is believed to act as an anti-inflammatory and analgesic agent by inhibiting the production of prostaglandins and leukotrienes. Additionally, 7-Cyclohexyltridecane has been shown to have surfactant properties, which may be due to its ability to reduce the surface tension of water.

Biochemische Und Physiologische Effekte

Studies have shown that 7-Cyclohexyltridecane has anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to have surfactant properties, which may be useful in various applications, including the food industry. However, the biochemical and physiological effects of 7-Cyclohexyltridecane in humans are not well understood, and further research is needed to fully understand the potential benefits and limitations of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

The unique chemical structure of 7-Cyclohexyltridecane makes it a useful compound for various lab experiments. One of the primary advantages of this compound is its ability to act as a surfactant and emulsifier, which can be useful in various applications, including the food industry. Additionally, the anti-inflammatory and analgesic properties of 7-Cyclohexyltridecane make it a useful compound for studying the potential use of this compound in the pharmaceutical industry. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its biochemical and physiological effects in humans.

Zukünftige Richtungen

There are several future directions for research on 7-Cyclohexyltridecane. One potential area of research is the use of this compound as an anti-inflammatory and analgesic agent in the pharmaceutical industry. Additionally, further research is needed to fully understand the surfactant properties of 7-Cyclohexyltridecane and its potential applications in various industries, including the food industry. Further research is also needed to fully understand the biochemical and physiological effects of this compound in humans and to determine its potential toxicity. Overall, 7-Cyclohexyltridecane is a promising compound that has the potential to be useful in various applications, and further research is needed to fully understand its potential benefits and limitations.

Synthesemethoden

The synthesis of 7-Cyclohexyltridecane can be achieved through various methods, including catalytic hydrogenation, Grignard reactions, and reduction of carbonyl compounds. One of the most common methods for synthesizing 7-Cyclohexyltridecane is through the catalytic hydrogenation of cyclododecatriene. This process involves the use of a catalyst such as palladium or platinum, which helps to reduce the cyclododecatriene to 7-Cyclohexyltridecane.

Wissenschaftliche Forschungsanwendungen

The unique chemical structure of 7-Cyclohexyltridecane has led to its use in various scientific research applications. One of the primary applications of this compound is in the pharmaceutical industry, where it has been studied for its potential use as an anti-inflammatory and analgesic agent. Additionally, 7-Cyclohexyltridecane has been studied for its potential use as a surfactant and emulsifier in various applications, including the food industry.

Eigenschaften

CAS-Nummer

13151-92-3

Produktname

7-Cyclohexyltridecane

Molekularformel

C19H38

Molekulargewicht

266.5 g/mol

IUPAC-Name

tridecan-7-ylcyclohexane

InChI

InChI=1S/C19H38/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h18-19H,3-17H2,1-2H3

InChI-Schlüssel

UVRPAYBHYYNXMX-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCC)C1CCCCC1

Kanonische SMILES

CCCCCCC(CCCCCC)C1CCCCC1

Andere CAS-Nummern

13151-92-3

Synonyme

(1-Hexylheptyl)cyclohexane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.